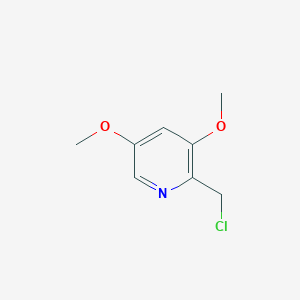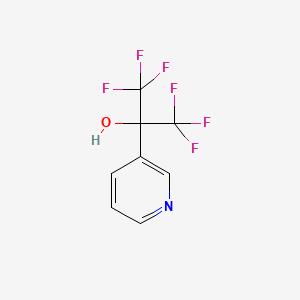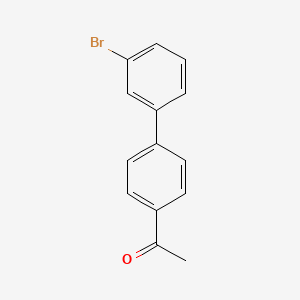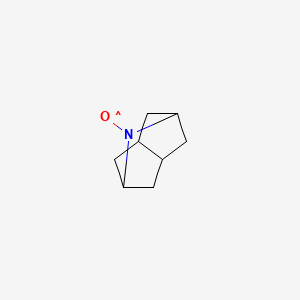
(1R,2S,3S)-2,3-diaminocyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S,3S)-2,3-diaminocyclohexan-1-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a cyclohexane ring with two amino groups and one hydroxyl group, making it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3S)-2,3-diaminocyclohexan-1-ol typically involves stereoselective methods to ensure the correct configuration of the chiral centers. One common approach is the reduction of corresponding ketones or aldehydes followed by amination. For instance, the reduction of 2,3-diketocyclohexane can be followed by stereoselective amination to introduce the amino groups at the desired positions .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation and enzymatic methods to achieve high yields and enantiomeric purity. The use of chiral catalysts and biocatalysts can significantly enhance the efficiency and selectivity of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S,3S)-2,3-diaminocyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde under mild conditions.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexanes, amines, and alcohols, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,2S,3S)-2,3-diaminocyclohexan-1-ol is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for creating enantiomerically pure compounds .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor and its role in biochemical pathways. It can be used to investigate the mechanisms of enzyme action and to develop new biochemical assays .
Medicine
Medically, this compound is explored for its potential therapeutic applications, including as a precursor for drug development. Its ability to interact with biological targets makes it a candidate for designing new pharmaceuticals .
Industry
Industrially, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various materials. Its versatility and reactivity make it a valuable component in manufacturing processes .
Mécanisme D'action
The mechanism of action of (1R,2S,3S)-2,3-diaminocyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. This interaction is often mediated by hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S,3S)-2,3-diaminocyclopentanol: Similar in structure but with a five-membered ring.
(1R,2S,3S)-2,3-diaminocyclohexane: Lacks the hydroxyl group, affecting its reactivity and applications.
(1R,2S,3S)-2,3-diamino-1-phenylpropane:
Uniqueness
(1R,2S,3S)-2,3-diaminocyclohexan-1-ol is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile and valuable compound in various fields .
Propriétés
Formule moléculaire |
C6H14N2O |
|---|---|
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
(1R,2S,3S)-2,3-diaminocyclohexan-1-ol |
InChI |
InChI=1S/C6H14N2O/c7-4-2-1-3-5(9)6(4)8/h4-6,9H,1-3,7-8H2/t4-,5+,6-/m0/s1 |
Clé InChI |
YDEUDTWDFHWNQN-JKUQZMGJSA-N |
SMILES isomérique |
C1C[C@@H]([C@@H]([C@@H](C1)O)N)N |
SMILES canonique |
C1CC(C(C(C1)O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl 2-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine-4-carboxylate](/img/structure/B15221168.png)
![6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylmethanamine;hydrochloride](/img/structure/B15221174.png)
![4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B15221178.png)


![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-bromophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15221197.png)


![2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B15221221.png)


